1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide
Description
1-[6-(4-Methoxyphenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide is a piperidine-4-carboxamide derivative featuring a pyridazine core substituted with a 4-methoxyphenyl group at the 6-position and a 1,3-thiazol-2-yl carboxamide moiety. The compound’s structure integrates three pharmacologically relevant motifs:
- Pyridazine ring: A six-membered aromatic ring with two adjacent nitrogen atoms, known for its role in modulating electronic properties and binding interactions in medicinal chemistry .
- 4-Methoxyphenyl group: An electron-rich aromatic substituent that may enhance solubility and influence metabolic stability .
- 1,3-Thiazol-2-yl carboxamide: A heterocyclic group contributing to hydrogen bonding and target selectivity, commonly found in kinase inhibitors and enzyme modulators .
Properties
IUPAC Name |
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O2S/c1-27-16-4-2-14(3-5-16)17-6-7-18(24-23-17)25-11-8-15(9-12-25)19(26)22-20-21-10-13-28-20/h2-7,10,13,15H,8-9,11-12H2,1H3,(H,21,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYYHOABWAKMYHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4=NC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine and thiazole intermediates, followed by their coupling with the piperidine moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or tool compound.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. The exact mechanism would depend on the specific biological context and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Key Observations :
- Replacement of pyridin-2-ylmethyl (in ’s compound) with 1,3-thiazol-2-yl may enhance hydrogen bonding due to the sulfur atom’s electronegativity .
- The 4-methoxyphenyl group contrasts with trifluoromethylphenyl () and chlorophenyl () substituents, suggesting differences in metabolic stability and target affinity .
Physicochemical Properties
- Lipophilicity : The 4-methoxyphenyl group likely increases hydrophobicity compared to unsubstituted phenyl analogs but remains less lipophilic than trifluoromethyl-containing compounds (e.g., ) .
- Molecular Weight : Estimated at ~420 g/mol, within the acceptable range for oral bioavailability (Rule of Five compliance inferred) .
- Solubility : Pyridazine and thiazole rings may improve aqueous solubility compared to purely aromatic analogs .
Biological Activity
The compound 1-[6-(4-methoxyphenyl)pyridazin-3-yl]-N-(1,3-thiazol-2-yl)piperidine-4-carboxamide has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be broken down into key components:
- Pyridazine Ring : Contributes to the compound's aromatic properties and potential interactions with biological targets.
- Thiazole Moiety : Known for its role in various biological activities, including antimicrobial and anticancer effects.
- Piperidine Backbone : Provides structural stability and may influence the pharmacokinetic properties.
Antimicrobial Activity
Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the target compound have shown effectiveness against various bacterial strains, including Mycobacterium tuberculosis . The presence of the thiazole group is often linked to enhanced activity against pathogens.
Anticancer Properties
Studies have demonstrated that thiazole-containing compounds can exhibit anticancer activity. For example, a series of thiazole derivatives were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that compounds with a similar structural framework displayed promising antiproliferative effects . The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer cell survival.
Neuroprotective Effects
Some derivatives of methoxyphenyl pyridazine have been studied for their neuroprotective effects. These compounds have been shown to modulate neurotransmitter levels and protect neuronal cells from oxidative stress . The potential application in neurodegenerative diseases is an area of ongoing research.
Case Study 1: Antitubercular Activity
In a study focused on anti-tubercular agents, a series of substituted piperidine derivatives were synthesized and tested against Mycobacterium tuberculosis. Among these, compounds with structural similarities to our target compound exhibited IC50 values ranging from 1.35 to 2.18 μM, indicating significant antitubercular activity .
Case Study 2: Cytotoxicity Evaluation
A cytotoxicity evaluation was conducted using human embryonic kidney cells (HEK-293). The results showed that several derivatives were nontoxic at concentrations effective against cancer cell lines, suggesting a favorable therapeutic index .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Many thiazole derivatives act as enzyme inhibitors, disrupting metabolic pathways in pathogens or cancer cells.
- Modulation of Signal Transduction Pathways : These compounds may interfere with critical signaling pathways involved in cell proliferation and survival.
Research Findings Summary Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
